Cortisone is a steroid hormone produced by the adrenal cortex, primarily involved in the regulation of metabolism and immune response. It is classified as a glucocorticoid, which plays a vital role in the body's stress response and inflammation regulation. Cortisone is synthesized from cholesterol through a series of enzymatic reactions and can also be administered therapeutically to treat various inflammatory conditions.
Cortisone is naturally synthesized in the body from its precursor, cortisol. It can also be derived from other steroid hormones through biochemical pathways involving enzymes such as 11β-hydroxysteroid dehydrogenase. Additionally, cortisone can be produced synthetically for pharmaceutical use.
Cortisone falls under the category of corticosteroids, which are further divided into glucocorticoids and mineralocorticoids. Cortisone itself is primarily classified as a glucocorticoid due to its significant effects on glucose metabolism and anti-inflammatory properties.
Cortisone can be synthesized through various methods, including both total synthesis and partial synthesis approaches.
Cortisone has a complex molecular structure characterized by four fused carbon rings typical of steroids. Its chemical formula is C21H28O5, with a molecular weight of 360.45 g/mol.
Cortisone participates in various chemical reactions due to its functional groups:
Cortisone exerts its effects primarily through binding to glucocorticoid receptors located in various tissues, leading to changes in gene expression.
Research indicates that cortisone influences over 100 genes involved in inflammation and metabolism, highlighting its broad physiological impact .
Cortisone exhibits specific physical and chemical properties that are critical for its function and application:
Cortisone has numerous scientific uses, particularly in medicine:
The diverse applications of cortisone underscore its significance in both clinical practice and scientific research, making it an essential compound in pharmacology and biochemistry .
Cortisone (initially designated Compound E) was first isolated from adrenal gland extracts through a series of pioneering biochemical investigations in the 1930s. American chemist Edward C. Kendall and physician Harold L. Mason at the Mayo Clinic successfully crystallized this adrenal corticosteroid metabolite from bovine adrenal cortex tissue. Their methodology involved processing massive quantities of biological material—approximately 600–900 pounds of bovine adrenals weekly—through solvent extraction and fractional crystallization techniques [1] [6] [9]. This resource-intensive process was necessitated by the vanishingly low natural abundance of cortisone in adrenal tissue.
The isolation effort occurred within a highly competitive international landscape. Swiss chemist Tadeus Reichstein independently isolated the same compound (naming it Substanz Fa), along with related corticosteroids like desoxycorticosterone. Reichstein exchanged samples with Kendall’s team for comparative analysis, revealing that Kendall’s "Compound E" and Reichstein’s Substanz Fa were identical [9]. Kendall’s laboratory notebooks document the systematic isolation of six crystalline compounds from adrenal extracts, designated alphabetically as Compounds A through F [1] [9]. Among these, Compound E (cortisone) and Compound F (cortisol) emerged as biologically significant glucocorticoids.
Table 1: Key Adrenal Cortex Compounds Isolated at Mayo Clinic (1930s-1940s)
Compound Letter | Chemical Designation | Biological Activity | Significance |
---|---|---|---|
A | 11-Dehydrocorticosterone | Low mineralocorticoid activity | Early isolated steroid; structure elucidated |
B | Corticosterone | Moderate glucocorticoid activity | Influenced understanding of steroidogenesis |
E | Cortisone | High anti-inflammatory activity | Revolutionized arthritis treatment |
F | Cortisol (Hydrocortisone) | Natural glucocorticoid hormone | Active form of cortisone in vivo |
Edward Kendall’s chemical work provided the foundation for understanding cortisone’s structure. Through meticulous degradation studies and oxidative techniques, he deduced cortisone’s core steroidal structure: a 21-carbon pregnene derivative featuring a 4-ene-3,11,20-trione system with specific hydroxylations at C-17 and C-21 [1] [8]. His biochemical insight was crucial in recognizing that cortisone acts as a prodrug, requiring enzymatic activation in the liver to its biologically active form, cortisol [1] [6].
Concurrently, Philip S. Hench, a Mayo Clinic rheumatologist, made a critical clinical observation: rheumatoid arthritis symptoms temporarily improved in patients experiencing pregnancy or jaundice. He hypothesized that a natural anti-rheumatic substance ("Substance X") was produced under these conditions, likely an adrenal hormone [6] [9]. Hench proposed to Kendall that Compound E might be this mysterious substance. Their collaboration faced significant hurdles, including the compound’s scarcity and the disruption of World War II.
The breakthrough occurred in 1948. Chemist Lewis Sarett at Merck & Co. achieved the first partial synthesis of Compound E from deoxycholic acid, providing scarce material for clinical testing [9]. On September 21, 1948, Hench administered 100 mg of Kendall’s Compound E intramuscularly to patient H.G., a 29-year-old woman with severely debilitating rheumatoid arthritis. The results were dramatic: within days, her pain and stiffness diminished significantly, and she regained mobility. Hench’s handwritten clinical notes documented: "Rolled over and turned off the radio with ease for the first time in weeks" and "No more trembling of knees when moving" [6] [9]. This transformative response provided irrefutable evidence of cortisone’s therapeutic potential.
Table 2: Enzymatic Interconversion of Cortisone and Cortisol
Enzyme | Location | Function | Biological Consequence |
---|---|---|---|
11β-Hydroxysteroid dehydrogenase type 2 | Kidneys | Converts cortisol → cortisone (oxidation at C-11) | Protects kidneys from mineralocorticoid excess |
11β-Hydroxysteroid dehydrogenase type 1 | Liver & peripheral tissues | Converts cortisone → cortisol (reduction at C-11) | Activates cortisone as a glucocorticoid prodrug |
The discovery of cortisone’s structure and its revolutionary therapeutic application earned the 1950 Nobel Prize in Physiology or Medicine jointly for Edward Kendall, Philip Hench, and Tadeus Reichstein. The Nobel Committee specifically recognized their "discoveries relating to the hormones of the adrenal cortex, their structure and biological effects" [2] [4] [7]. Remarkably, the Nobel award occurred just 27 months after the first successful clinical injection—a testament to the transformative impact of this discovery [6] [9].
The Nobel Prize underscored the power of interdisciplinary "team science." While Kendall, Hench, and Reichstein received the award, Kendall acknowledged biochemist Vernon R. Mattox for optimizing cortisone yields, and Hench shared his prize money with clinical collaborators Howard Polley and Charles Slocumb, who managed patient trials and injections [9]. Reichstein humorously acknowledged the team effort in an inscribed photograph to Hench: "...with many thanks for having won me a Nobel prize" [9].
Cortisone’s Nobel recognition catalyzed monumental advances in steroid chemistry:
The isolation, structural elucidation, and clinical validation of cortisone within two decades remains a landmark achievement in medicinal chemistry—demonstrating how tenacious collaboration between chemists and clinicians can yield transformative therapies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7